(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Overview
Description
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 4-methylphenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid may involve large-scale flow microreactor systems to ensure high yield and purity. The use of continuous flow processes allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc-protected amino group can be selectively deprotected using reagents like oxalyl chloride in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Deprotection of the Boc group can be achieved using oxalyl chloride in methanol under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, which can then undergo further functionalization.
Scientific Research Applications
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The 4-methylphenyl group provides additional steric and electronic effects that influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-aminophenyl)piperazine: This compound also features a Boc-protected amino group and is used in similar applications.
Phenyl boronic acid (PBA) containing BODIPY dyes: These compounds are used as fluorescent tools in bioanalytical applications.
N-t-boc-protected amino ester analogs: These compounds are synthesized via chemo-selective Buchwald-Hartwig amination and have diverse applications.
Uniqueness
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is unique due to its specific chiral center and the presence of both a Boc-protected amino group and a 4-methylphenyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDBWQDZODFRCK-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151313 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228550-24-0 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228550-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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